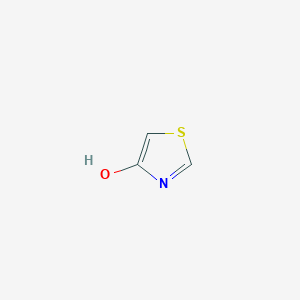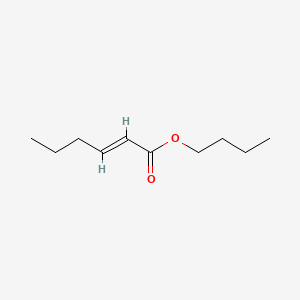
Butyl (2E)-2-hexenoate
描述
Butyl (2E)-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, making it a common ingredient in the flavor and fragrance industry. The compound is formed by the esterification of butanol and hexenoic acid, specifically in the (2E)-2-hexenoate configuration, indicating the presence of a double bond in the trans configuration at the second carbon of the hexenoate chain.
准备方法
Synthetic Routes and Reaction Conditions
Butyl (2E)-2-hexenoate can be synthesized through the esterification reaction between butanol and (2E)-2-hexenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanol+(2E)-2-Hexenoic Acid→Butyl (2E)-2-Hexenoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. These processes utilize large-scale reactors where butanol and (2E)-2-hexenoic acid are continuously fed into the system, and the ester product is continuously removed. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
Butyl (2E)-2-hexenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butanol and (2E)-2-hexenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction of the ester group can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Butanol and (2E)-2-hexenoic acid.
Oxidation: Epoxides or other oxidized derivatives.
Reduction: Butanol and hexanoic acid.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
Butyl (2E)-2-hexenoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Explored for its potential therapeutic properties, particularly in the development of flavoring agents for pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry due to its fruity aroma. It is also used in the synthesis of other organic compounds.
作用机制
The mechanism of action of butyl (2E)-2-hexenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. On a molecular level, the ester group can undergo hydrolysis in biological systems, releasing butanol and (2E)-2-hexenoic acid, which may have their own biological activities. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in olfactory signaling pathways.
相似化合物的比较
Butyl (2E)-2-hexenoate can be compared with other esters such as:
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent and flavoring agent.
Ethyl (2E)-2-hexenoate: Similar in structure but with an ethyl group instead of a butyl group, also used in the flavor and fragrance industry.
Methyl (2E)-2-hexenoate: A smaller ester with similar applications in flavors and fragrances.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a (2E)-2-hexenoate moiety, which imparts distinct olfactory properties and reactivity compared to other esters. Its specific configuration and molecular structure make it particularly valuable in applications requiring a fruity aroma.
属性
IUPAC Name |
butyl (E)-hex-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSKLFHWQRZKR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


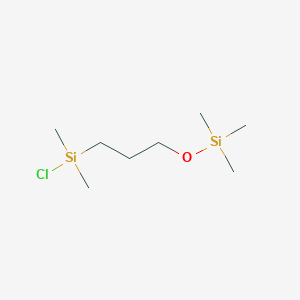
![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)
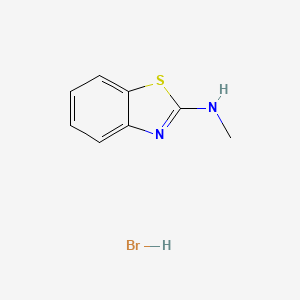

![N-[(4-methoxyphenyl)methyl]aniline;hydrochloride](/img/structure/B3271186.png)
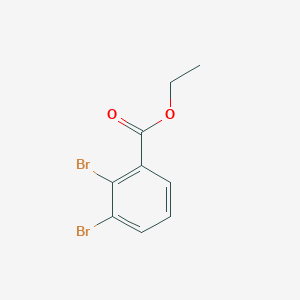
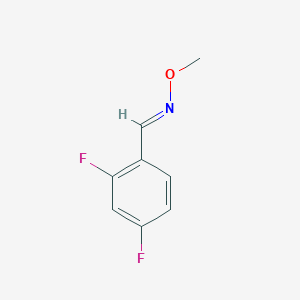
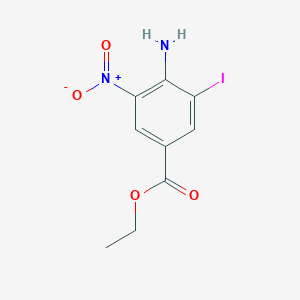
![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3271209.png)

![1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE](/img/structure/B3271246.png)

![5H-pyrrolo[3,2-c]pyridazine](/img/structure/B3271255.png)
